Ethanol, 2-(2-benzoxazolylmethylamino)-
Description
Ethanol, 2-(2-benzoxazolylmethylamino)- is a heterocyclic ethanol derivative featuring a benzoxazole moiety linked via a methylamino group to the ethanol backbone. Benzoxazole is a bicyclic aromatic structure comprising fused benzene and oxazole rings, known for its electron-withdrawing properties and bioactivity.
Properties
CAS No. |
122320-77-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C10H12N2O2/c13-6-5-11-7-10-12-8-3-1-2-4-9(8)14-10/h1-4,11,13H,5-7H2 |
InChI Key |
FZQSIMHMEISXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-benzoxazolylmethylamino)- typically involves the reaction of 2-aminophenol with aldehydes in the presence of catalysts. One common method involves the use of rice husk-derived chemically activated carbon (RHCAC) as a catalyst, which facilitates the reaction between 2-aminophenol and aldehydes in a mixture of ethanol and water . The reaction conditions often include refluxing the mixture to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-benzoxazolylmethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole derivatives with reduced functional groups .
Scientific Research Applications
Ethanol, 2-(2-benzoxazolylmethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-(2-benzoxazolylmethylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Benzoxazole vs. Benzoxadiazole : The nitro-substituted benzoxadiazole in reduces solubility in polar solvents compared to benzoxazole derivatives due to increased electron-withdrawing effects.
- Substituent Effects: Methoxybenzyl groups (e.g., ) enhance lipophilicity, favoring membrane permeability, while diethylaminoethanol derivatives (e.g., ) exhibit higher water solubility due to ionic character.
Antimicrobial Activity
- Benzoxazole-ethanolamine derivatives: Exhibit moderate to strong activity against E. coli and S. aureus (MIC: 8–32 µg/mL) due to benzoxazole’s ability to intercalate DNA or inhibit enzymes like tyrosinase .
- Diethylaminoethanol analogs: Primarily used as surfactants or drug delivery enhancers rather than antimicrobial agents .
Anti-inflammatory Activity
- Tetrazole-benzoxazole hybrids (e.g., ): Show potent inhibition of LPS-induced TNF-α production (IC₅₀: 1.2 µM) via NF-κB pathway modulation.
- Methoxybenzyl derivatives (e.g., ): Lower activity (IC₅₀: 15 µM) due to reduced electron-deficient character compared to benzoxazole.
Thermodynamic and Spectroscopic Data
- Ethanol, 2-(methylamino) (simplified analog): Boiling point: 168–170°C; critical density: 0.298 g/cm³; ionization energy: 8.99 eV .
- Benzoxazole derivatives : Characteristic FT-IR peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (O–H stretch); ¹H NMR signals at δ 2.8–3.2 ppm (N–CH₂) .
Industrial and Pharmacological Relevance
- Drug Development: Benzoxazole-ethanolamines are explored as kinase inhibitors and antiviral agents due to their planar aromatic systems .
- Limitations : Poor aqueous solubility of nitro- or halogen-substituted derivatives necessitates formulation strategies (e.g., PEGylation) .
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